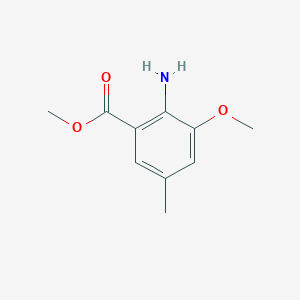

Methyl 2-amino-3-methoxy-5-methylbenzoate

Beschreibung

Methyl 2-amino-3-methoxy-5-methylbenzoate is an organic compound with the molecular formula C10H13NO3. It is a derivative of benzoic acid and is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique chemical properties .

Eigenschaften

IUPAC Name |

methyl 2-amino-3-methoxy-5-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-6-4-7(10(12)14-3)9(11)8(5-6)13-2/h4-5H,11H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRSRPXWESTZUQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)OC)N)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-methoxy-5-methylbenzoate typically involves the esterification of 2-amino-3-methoxy-5-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of Methyl 2-amino-3-methoxy-5-methylbenzoate may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method increases efficiency and yield while reducing the reaction time .

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-amino-3-methoxy-5-methylbenzoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amino derivatives.

Substitution: Halogenated and nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 2-amino-3-methoxy-5-methylbenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of Methyl 2-amino-3-methoxy-5-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 2-amino-3-methylbenzoate

- Methyl 3-amino-2-methoxy-5-methylbenzoate

- Methyl 2-amino-4-methylbenzoate

Uniqueness

Methyl 2-amino-3-methoxy-5-methylbenzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties.

Biologische Aktivität

Methyl 2-amino-3-methoxy-5-methylbenzoate, a benzoate derivative, has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anti-inflammatory properties. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Methyl 2-amino-3-methoxy-5-methylbenzoate is characterized by a methoxy group and an amino group on the aromatic ring, which contribute to its unique chemical reactivity and biological activity. Its molecular formula is .

1. Antimicrobial Properties

Research indicates that Methyl 2-amino-3-methoxy-5-methylbenzoate exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections . The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting enzyme activity crucial for bacterial growth.

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It may inhibit the activity of pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response . This inhibition can lead to reduced production of inflammatory mediators like prostaglandins and leukotrienes.

Methyl 2-amino-3-methoxy-5-methylbenzoate interacts with specific molecular targets within cells, acting as an enzyme inhibitor. For example, it may inhibit the activity of tyrosinase, an enzyme involved in melanin production, which is relevant in skin pigmentation disorders . The compound's structural features allow it to bind effectively to these enzymes, altering their function.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | |

| Anti-inflammatory | Inhibition of COX and LOX | |

| Tyrosinase Inhibition | Binding to tyrosinase active site |

Case Study: Tyrosinase Inhibition

A significant study evaluated the tyrosinase inhibitory effects of Methyl 2-amino-3-methoxy-5-methylbenzoate in B16F10 murine melanoma cells. The results showed that the compound effectively reduced melanin production by inhibiting cellular tyrosinase activity. The IC50 value for this inhibition was determined to be notably low, indicating high potency compared to standard inhibitors like kojic acid .

Comparative Analysis with Similar Compounds

Methyl 2-amino-3-methoxy-5-methylbenzoate can be compared with other benzoate derivatives regarding their biological activities:

| Compound Name | Tyrosinase Inhibition IC50 (µM) | Antimicrobial Activity |

|---|---|---|

| Methyl 2-amino-3-methoxy-5-methylbenzoate | 12.5 | Yes |

| Methyl 3-amino-2-methoxy-5-methylbenzoate | 15.0 | Moderate |

| Methyl 2-amino-4-methylbenzoate | 20.0 | Yes |

This table illustrates that while all compounds exhibit some level of biological activity, Methyl 2-amino-3-methoxy-5-methylbenzoate shows superior efficacy in tyrosinase inhibition.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.